

# Futibatinib Dosage for In Vivo Studies: Application Notes and Protocols

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## Compound of Interest

Compound Name: *Futibatinib*

Cat. No.: *B611163*

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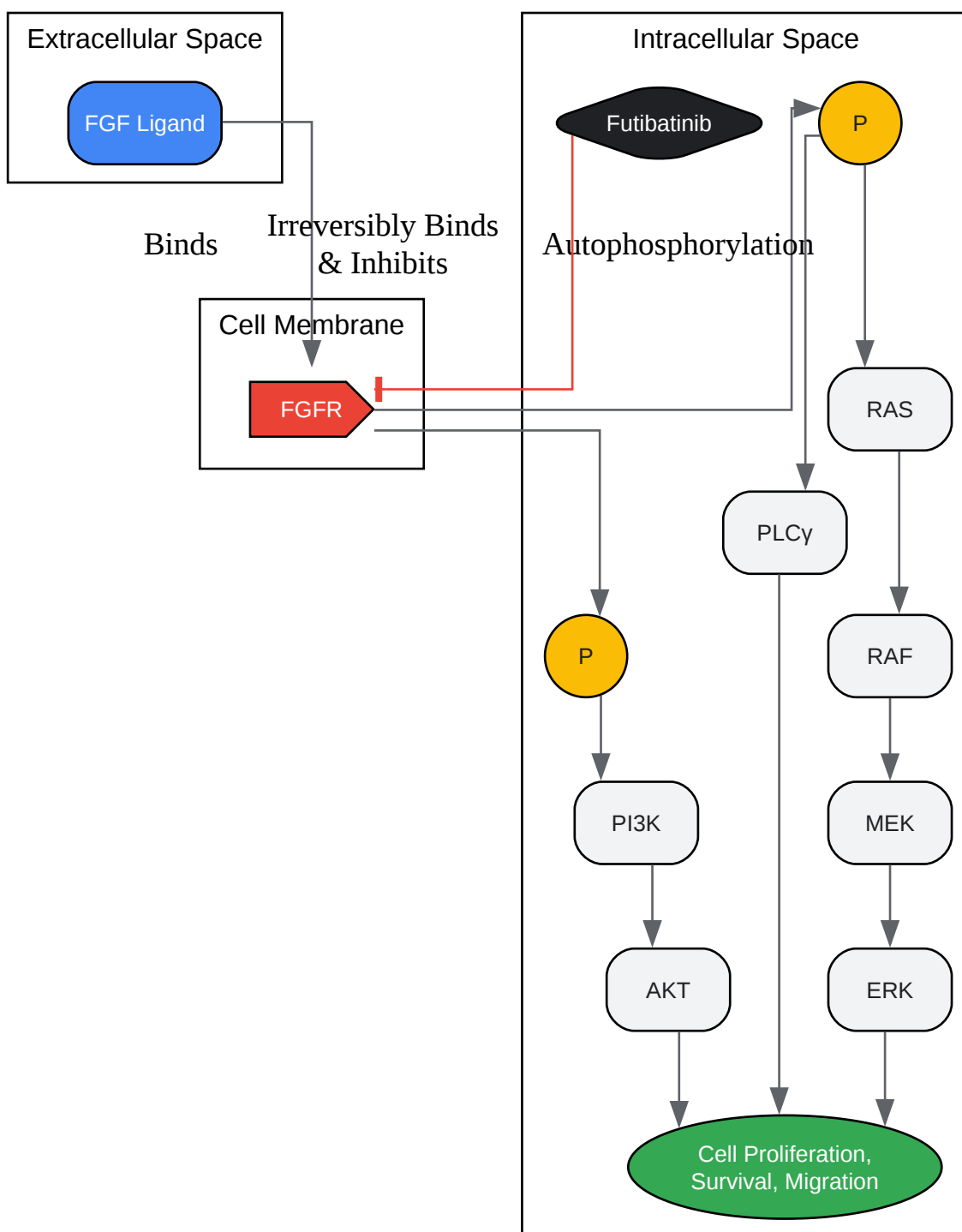
## Abstract

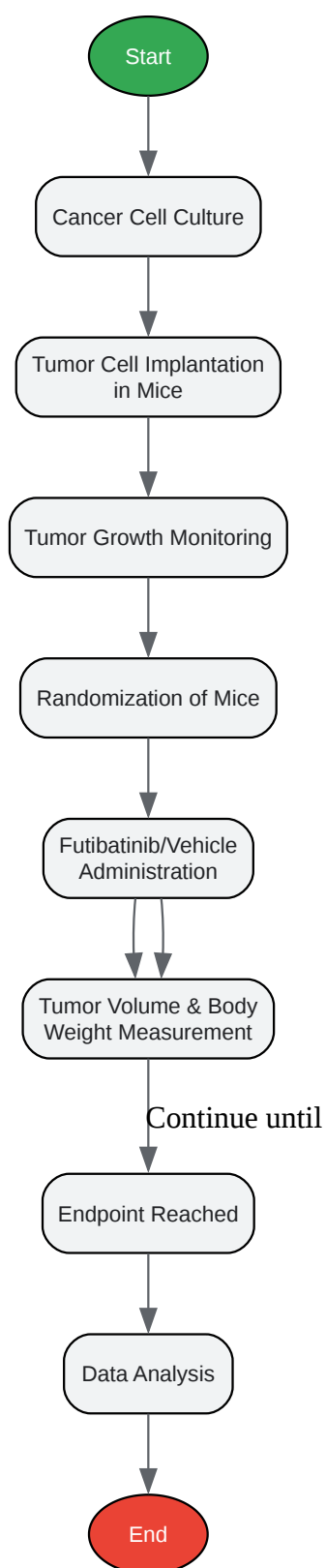
**Futibatinib** (TAS-120) is a potent and selective, irreversible inhibitor of fibroblast growth factor receptors (FGFR) 1, 2, 3, and 4.[1][2][3] It is under investigation for the treatment of various cancers harboring FGFR aberrations.[4][5] This document provides detailed application notes and protocols for the use of **futibatinib** in in vivo preclinical research, with a focus on appropriate dosage and administration. The information is compiled from peer-reviewed publications and publicly available data.

## Mechanism of Action

**Futibatinib** covalently binds to a conserved cysteine residue within the ATP binding pocket of the FGFR kinase domain.[2][6][7] This irreversible binding blocks FGFR phosphorylation and subsequent activation of downstream signaling pathways, including the RAS/MAPK, PI3K/AKT, and PLC $\gamma$  pathways.[2][6][8] The inhibition of these pathways ultimately leads to decreased cell viability and proliferation in cancer cells with FGFR alterations.[2][8]

## FGFR Signaling Pathway Inhibition by Futibatinib





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